molecular formula C30H40N6O8S3 B14590981 Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) CAS No. 61551-66-4

Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)

Cat. No.: B14590981
CAS No.: 61551-66-4
M. Wt: 708.9 g/mol
InChI Key: UEALAYHQFVVIOI-UHFFFAOYSA-N
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Description

Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) is a complex organic compound that contains both sulfonamide and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) typically involves a multi-step process. The initial step often includes the reaction of 4-aminobenzylamine with N-phenylethane-1-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with sulfuric acid to yield the final compound. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the amine groups can interact with receptors or other proteins. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) can be compared with other sulfonamide and amine-containing compounds:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-phenylethane-1-sulfonamide: Lacks the amine group and has different chemical properties.

    4-aminobenzylamine: Contains the amine group but lacks the sulfonamide functionality.

The uniqueness of sulfuric acid–2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

61551-66-4

Molecular Formula

C30H40N6O8S3

Molecular Weight

708.9 g/mol

IUPAC Name

2-[(4-aminophenyl)methylamino]-N-phenylethanesulfonamide;sulfuric acid

InChI

InChI=1S/2C15H19N3O2S.H2O4S/c2*16-14-8-6-13(7-9-14)12-17-10-11-21(19,20)18-15-4-2-1-3-5-15;1-5(2,3)4/h2*1-9,17-18H,10-12,16H2;(H2,1,2,3,4)

InChI Key

UEALAYHQFVVIOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=C(C=C2)N.C1=CC=C(C=C1)NS(=O)(=O)CCNCC2=CC=C(C=C2)N.OS(=O)(=O)O

Origin of Product

United States

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